2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene
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Overview
Description
2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of difluoromethoxy and methoxy groups attached to a benzene ring, along with a fluorine atom
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene typically involves the introduction of difluoromethoxy and methoxy groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with difluoromethyl ether and methanol under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy and difluoromethoxy groups can undergo oxidation and reduction reactions under appropriate conditions.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene can be compared with other similar compounds, such as:
2-(Trifluoromethoxy)-1-fluoro-4-methoxybenzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical and biological properties.
2-(Difluoromethoxy)-1-chloro-4-methoxybenzene:
2-(Difluoromethoxy)-1-fluoro-4-hydroxybenzene: The hydroxyl group can significantly change the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(difluoromethoxy)-1-fluoro-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-12-5-2-3-6(9)7(4-5)13-8(10)11/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAPXIKEXKSLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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